AB-680 ammonium
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Overview
Description
AB-680 ammonium is a potent, reversible, and selective inhibitor of CD73, an ecto-nucleotidase enzyme. It demonstrates a high affinity for human CD73 with a Ki of 4.9 pM and exhibits more than 10,000-fold selectivity over the related ecto-nucleotidase CD39 . This compound has shown significant anti-tumor activity by restoring immune functionality and facilitating antitumor immunity .
Preparation Methods
The preparation of AB-680 ammonium involves synthetic routes that ensure its high potency and selectivity. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . For in vivo formulations, the mother liquor is mixed with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
AB-680 ammonium undergoes various chemical reactions, primarily focusing on its inhibition of CD73. The compound inhibits the enzymatic activity of CD73, preventing the conversion of extracellular AMP into adenosine . This inhibition is crucial in reducing the immunosuppressive effects of adenosine within the tumor microenvironment . The major product formed from this reaction is the prevention of adenosine formation, thereby enhancing T-cell functionality and antitumor activity .
Scientific Research Applications
AB-680 ammonium has a wide range of scientific research applications, particularly in cancer immunotherapy. It has been shown to restore T-cell proliferation, cytokine secretion, and cytotoxicity that were dampened by the formation of immunosuppressive adenosine by CD73 . In preclinical models, this compound increased the antitumor activity of PD-1 blockade, providing a rationale for its use in combination with immune checkpoint blockers to improve cancer patient outcomes . Additionally, this compound is used in research to study the role of adenosine in immune suppression and tumor progression .
Mechanism of Action
AB-680 ammonium exerts its effects by inhibiting the enzymatic activity of CD73, which is responsible for converting extracellular AMP into adenosine . Adenosine is a potent immune suppressant within the tumor microenvironment, impairing T-cell-mediated antitumor immunity and promoting tumor growth . By inhibiting CD73, this compound prevents the formation of adenosine, thereby restoring T-cell activation and function . This mechanism involves the molecular targets CD73 and the adenosine pathway, which are crucial in modulating immune responses within the tumor microenvironment .
Comparison with Similar Compounds
AB-680 ammonium is unique in its high potency and selectivity for CD73 compared to other similar compounds. It demonstrates a Ki of 4.9 pM against human CD73 and exhibits more than 10,000-fold selectivity over the related ecto-nucleotidase CD39 . Similar compounds include other CD73 inhibitors, such as MEDI9447 and other small-molecule inhibitors targeting the adenosine pathway . this compound stands out due to its extraordinary potency, low clearance, and long half-life, making it a strong candidate for clinical development .
Properties
Molecular Formula |
C20H30ClFN6O9P2 |
---|---|
Molecular Weight |
614.9 g/mol |
IUPAC Name |
diazanium;[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C20H24ClFN4O9P2.2H3N/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31;;/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31);2*1H3/t10-,15+,17+,18+,20+;;/m0../s1 |
InChI Key |
VVDIOJBTSCUIEW-AJLCLCFCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+] |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+] |
Origin of Product |
United States |
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